molecular formula C19H15ClN4O B5544030 3-(4-chlorophenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B5544030
M. Wt: 350.8 g/mol
InChI Key: ZGXHZFBFIXVLSW-HJETYCPDSA-N
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Description

3-(4-chlorophenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H15ClN4O and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0934388 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, and anticancer properties. For instance, Dawood et al. (2011) synthesized pyrazole- and isoxazole-based heterocycles, including compounds related to the queried chemical structure, and evaluated them for anti-HSV-1 and cytotoxic activities. One of the compounds showed significant reduction in the viral plaques of Herpes simplex type-1 (HSV-1) by 69% (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). Ningaiah et al. (2014) focused on the antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles, highlighting the potential of these compounds as potent antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).

Spectroscopic and Computational Studies

Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on derivatives of the queried compound to understand their structural, electronic, and reactive properties. Pillai et al. (2017) performed an extensive quantum chemical study on a closely related molecule, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, to evaluate its stability, reactivity, and potential inhibitory activity against CDK2s, indicating its significance in drug design (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).

Anticancer and Antimicrobial Evaluation

Gomha et al. (2015) synthesized thiadiazoles and thiazoles incorporating the pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This underscores the compound's potential in cancer therapy (Gomha, Salah, & Abdelhamid, 2015). Furthermore, the synthesized derivatives have been explored for their antibacterial activity, highlighting the versatility of the compound and its derivatives in the development of new therapeutic agents (Nasareb & Siddiquia, 2016).

Corrosion Inhibition

The application of carbohydrazide-pyrazole compounds as corrosion inhibitors has been investigated, showing high inhibition efficiency in protecting mild steel in acidic solutions. This research indicates the compound's utility in industrial applications beyond its biological activities (Paul, Yadav, & Obot, 2020).

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c20-16-10-8-15(9-11-16)17-13-18(23-22-17)19(25)24-21-12-4-7-14-5-2-1-3-6-14/h1-13H,(H,22,23)(H,24,25)/b7-4+,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXHZFBFIXVLSW-HJETYCPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.